Cas no 274-49-7 (Imidazo[1,5-a]pyrazine)

Imidazo[1,5-a]pyrazine is a heterocyclic compound featuring a fused imidazole and pyrazine ring system, which serves as a versatile scaffold in medicinal chemistry and material science. Its rigid, electron-rich structure makes it valuable for designing pharmaceuticals, particularly as a core motif in kinase inhibitors and other bioactive molecules. The compound's stability and ability to participate in diverse chemical modifications enhance its utility in drug discovery. Additionally, its aromatic properties contribute to applications in organic electronics and coordination chemistry. Imidazo[1,5-a]pyrazine derivatives are often explored for their potential in modulating biological targets with high selectivity and potency.
Imidazo[1,5-a]pyrazine structure
Imidazo[1,5-a]pyrazine structure
商品名:Imidazo[1,5-a]pyrazine
CAS番号:274-49-7
MF:C6H5N3
メガワット:119.1240
MDL:MFCD09263928
CID:289698

Imidazo[1,5-a]pyrazine 化学的及び物理的性質

名前と識別子

    • Imidazo[1,5-a]pyrazine
    • imidazo(1,5-a)pyrazine
    • Imidazo<1,5-a>pyrazin
    • NSC157973
    • FCH868057
    • AX8219325
    • A819139
    • MDL: MFCD09263928
    • インチ: 1S/C6H5N3/c1-2-9-5-8-4-6(9)3-7-1/h1-5H
    • InChIKey: MIFJMFOVENWQDP-UHFFFAOYSA-N
    • ほほえんだ: N12C([H])=NC([H])=C1C([H])=NC([H])=C2[H]

計算された属性

  • せいみつぶんしりょう: 119.04800
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 105
  • トポロジー分子極性表面積: 30.2

じっけんとくせい

  • PSA: 30.19000
  • LogP: 0.72930

Imidazo[1,5-a]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A112710-250mg
Imidazo[1,5-a]pyrazine
274-49-7 97%
250mg
$109.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KK916-50mg
Imidazo[1,5-a]pyrazine
274-49-7 97%
50mg
319.0CNY 2021-08-04
Ambeed
A112710-1g
Imidazo[1,5-a]pyrazine
274-49-7 97%
1g
$271.0 2025-02-21
abcr
AB438360-1g
Imidazo[1,5-a]pyrazine; .
274-49-7
1g
€398.00 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0728-1g
imidazo[1,5-a]pyrazine
274-49-7 95%
1g
¥1589.0 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0728-250mg
imidazo[1,5-a]pyrazine
274-49-7 95%
250mg
¥632.0 2024-04-20
Chemenu
CM124914-100mg
imidazo[1,5-a]pyrazine
274-49-7 98%
100mg
$97 2024-07-28
A2B Chem LLC
AD53427-250mg
Imidazo[1,5-a]pyrazine
274-49-7 98%
250mg
$130.00 2024-04-20
A2B Chem LLC
AD53427-1g
Imidazo[1,5-a]pyrazine
274-49-7 97%
1g
$198.00 2024-04-20
A2B Chem LLC
AD53427-100mg
Imidazo[1,5-a]pyrazine
274-49-7 98%
100mg
$85.00 2024-04-20

Imidazo[1,5-a]pyrazine 関連文献

Imidazo[1,5-a]pyrazineに関する追加情報

Imidazo[1,5-a]pyrazine (CAS No. 274-49-7): Structural Insights, Synthesis, and Emerging Biomedical Applications

Among the diverse class of heterocyclic compounds, Imidazo[1,5-a]pyrazine (CAS No. 274-49-7) stands out as a structurally unique scaffold with significant potential in drug discovery and chemical biology. This bicyclic system, composed of fused imidazole and pyrazine rings, exhibits remarkable versatility in modulating biological activities due to its electron-rich aromatic framework and tunable substituent positions. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility across academic research and preclinical development.

The molecular structure of Imidazo[1,5-a]pyrazine features a central pyrazine ring (C-N-C-N) fused to an imidazole ring (C3H3N2), creating a rigid planar configuration that facilitates π-electron delocalization. This structural rigidity enhances stability while enabling favorable interactions with protein targets such as kinases and ion channels. Spectroscopic studies confirm its characteristic absorption peaks at 1680 cm⁻¹ (IR) and proton NMR signals at δ 8.1–8.6 ppm corresponding to the aromatic protons. The compound's melting point of 138–140°C under standard conditions underscores its solid-state crystallinity, critical for reproducible analytical characterization.

Innovative synthetic strategies have emerged since 2022 to address scalability challenges in producing CAS No. 274-49-7. A notable approach involves the one-pot cyclization of o-phenylenediamine derivatives under microwave-assisted conditions (J. Org. Chem., 2023), achieving yields exceeding 85% with reduced reaction times compared to traditional reflux methods. Another breakthrough utilizes palladium-catalyzed cross-coupling protocols to introduce bioisosteric substituents at the C5 position (ChemComm, 2023), enabling precise modulation of pharmacokinetic properties without compromising core scaffold integrity.

Biochemical investigations reveal promising applications in oncology research where imidazopyrazine derivatives demonstrate selective inhibition of Aurora kinases A/B involved in mitotic progression (Cancer Res., 2023). Preclinical models show submicromolar IC₅₀ values with reduced off-target effects compared to existing therapies like alisertib. Structural analogs functionalized with hydroxyethyl groups exhibit enhanced BBB permeability (J Med Chem, 2023), suggesting potential for neurodegenerative disease treatments targeting tau protein phosphorylation.

In virology research, this scaffold has been repurposed as a main-chain template for designing HIV integrase inhibitors (Nature Communications, 2023). Computational docking studies identify key interactions between the imidazole nitrogen and D64 residue of HIV integrase's active site cleft, correlating well with experimental EC₅₀ values below 1 nM in viral replication assays. These findings highlight the compound's adaptability as a modular core for antiviral drug design.

Recent advances in materials science explore CAS No. 274-49-7-based covalent organic frameworks (COFs) for drug delivery systems (ACS Nano, 2023). The rigid aromatic structure provides stable porous matrices with tunable pore sizes (≈1 nm) capable of encapsulating hydrophobic therapeutics like paclitaxel while maintaining controlled release profiles over seven days in simulated physiological conditions.

Safety evaluations using OECD guidelines demonstrate low acute toxicity (LD₅₀ > 5 g/kg) in rodent models when administered orally or intraperitoneally (Toxicol Lett., 2023). Chronic exposure studies up to three months showed no significant organ toxicity or mutagenic effects according to Ames test results (TA98/TA100 strains without S9 activation). These data align with its current status as a non-regulated chemical entity under REACH regulations.

Ongoing research focuses on exploiting machine learning algorithms to predict optimal substituent patterns on the imidazopyrazine core. A recent study trained a graph convolutional neural network using over 800 analogs' ADME/toxicity profiles (Nat Mach Intell, 2023), achieving ~96% accuracy in identifying compounds with favorable blood-brain barrier permeability and metabolic stability indices (half-life >6 hours).

The compound's unique photophysical properties are now being explored for bioimaging applications through click chemistry conjugation with fluorophores (Bioconjugate Chem., 2023). Near-infrared emitting conjugates exhibit quantum yields up to ~68% while maintaining specific binding affinity for cancer cell surface markers like CD44v6 receptor clusters.

In conclusion, CAS No. 274-49-7 represents a versatile chemical entity whose structural features enable multifunctional applications across medicinal chemistry domains. Continued interdisciplinary research promises further innovations leveraging this scaffold's inherent advantages in both small molecule drug design and advanced material systems development.

おすすめ記事

推奨される供給者
atkchemica
(CAS:274-49-7)Imidazo[1,5-a]pyrazine
CL8420
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:274-49-7)Imidazo[1,5-a]pyrazine
A876932
清らかである:99%
はかる:1g
価格 ($):244.0